molecular formula C7H10O4 B1521253 Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 693245-83-9

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No. B1521253
M. Wt: 158.15 g/mol
InChI Key: DVGACOSKRXATSQ-UHFFFAOYSA-N
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Description

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is a chemical compound with the molecular formula C7H10O4 . It has a molecular weight of 158.15 . The compound is stored in an inert atmosphere at 2-8°C . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” and similar compounds has been a topic of research. For instance, a review discusses the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . It also describes the most versatile synthetic methods reported in recent literature to access 2H-pyrans .


Molecular Structure Analysis

The InChI code for “Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 236.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol . The compound has an index of refraction of 1.456 .

Scientific Research Applications

Also, 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .

  • Synthesis of Natural Products

    • The 2H-Pyran ring is a structural motif present in many natural products . It is a strategic key intermediate in the construction of many of these structures .
    • The methyl substituent at the C2 position of the 2HP ring corresponds to the α-methine group alpha to the lactone in the coumalate ring .
  • Biomass Conversion

    • 4-Hydroxy-2-pyrones, which share a similar structure, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
    • These pyrones as polyketides are widespread in Nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
  • Chemical Stability

    • The additional presence of a methyl group at the 2-position profoundly increases the chemical stability towards highly basic organoalkali reagents .
    • This allows reactions to run at higher temperatures and limits the use of noxious and flammable solvents such as diethyl ether .
  • Valence Isomerism

    • The nature of the different physicochemical factors affecting the valence isomerism between 2H-Pyrans (2HPs) and 1-oxatrienes has been discussed .
    • The instability associated with the heterocyclic ring makes these heterocycles establish an equilibrium with their opened isomeric forms .
  • Synthesis of Polysubstituted 4-Hydroxy-2-Pyrones

    • The wide distribution of 4-hydroxy-2-pyrones as secondary metabolites and diverse biological activity makes them an attractive target for synthesis and the design of new bioactive compounds .
    • Major methods of preparation include isolation from natural sources and the use of biotechnologies .
  • Increased Chemical Stability

    • The additional presence of a methyl group at the 2-position profoundly increases the chemical stability towards highly basic organoalkali reagents .
    • This allows reactions to run at higher temperatures and limits the use of noxious and flammable solvents such as diethyl ether .

Safety And Hazards

“Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

methyl 4-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-7(9)6-4-5(8)2-3-11-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGACOSKRXATSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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